5-(2-Chlorophenyl)pyridin-3-amine

Medicinal Chemistry Pre-formulation Purification

Kinase inhibitor programs require isomerically pure aminopyridine building blocks to avoid non-superimposable synthetic outcomes. 5-(2-Chlorophenyl)pyridin-3-amine provides a defined ortho-chloro geometry essential for selectivity-pocket SAR exploration. • Ortho-chlorine vs meta/para isomers: distinct steric/electronic profile for kinase inhibitor lead optimization. • pKa 5.13 enables chemoselective N-functionalization; bp 396.2°C simplifies vacuum distillation. • 3-Amine ready for amide, sulfonamide, or urea coupling without ortho-chlorophenyl interference. Supplied at 98% purity; store sealed at 2-8°C; ambient shipping.

Molecular Formula C11H9ClN2
Molecular Weight 204.657
CAS No. 1224740-82-2
Cat. No. B567185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)pyridin-3-amine
CAS1224740-82-2
Synonyms5-(2-chlorophenyl)pyridin-3-aMine
Molecular FormulaC11H9ClN2
Molecular Weight204.657
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CN=C2)N)Cl
InChIInChI=1S/C11H9ClN2/c12-11-4-2-1-3-10(11)8-5-9(13)7-14-6-8/h1-7H,13H2
InChIKeyVFOIDSZEOKBYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)pyridin-3-amine: Structural & Physicochemical Baseline


5-(2-Chlorophenyl)pyridin-3-amine [CAS: 1224740-82-2] is an aromatic aminopyridine building block characterized by an ortho-chlorophenyl substituent at the 5-position and a primary amine at the 3-position of the pyridine core (C11H9ClN2, MW 204.66) . Its structural features place it within the broader class of multisubstituted pyridin-3-amine derivatives that have been exploited as key intermediates for multitargeted protein kinase inhibitor programs [1]. Predicted physicochemical parameters—including a pKa of 5.13±0.22, density of 1.261±0.06 g/cm³, and logP of 2.98—provide an initial procurement decision baseline .

5-(2-Chlorophenyl)pyridin-3-amine: Positional Isomer Differentiation


Although a series of constitutional isomers share the identical molecular formula (C11H9ClN2), the substitution position of the chlorine atom and the pyridyl amine significantly alters both physicochemical properties and the vector of the amine group for downstream derivatization . The ortho-chlorine arrangement in 5-(2-chlorophenyl)pyridin-3-amine introduces a distinct steric and electronic environment compared to its meta- or para-chloro analogs, directly affecting pKa, boiling point, and reactivity in cross-coupling reactions . Procurement of the incorrect isomer—such as 5-(3-chlorophenyl)pyridin-3-amine (CAS 1226177-31-6) or 5-(4-chlorophenyl)pyridin-3-amine (CAS 1226177-39-4)—without experimental validation risks a non-superimposable synthetic outcome in medicinal chemistry programs that rely on a specific 3-amino-5-(ortho-chlorophenyl)pyridine geometry for kinase inhibitor lead optimization [1].

5-(2-Chlorophenyl)pyridin-3-amine: Quantitative Isomer Comparison


pKa Shift Enables Selective Salt Formation

The ortho-chloro substitution in 5-(2-chlorophenyl)pyridin-3-amine lowers its predicted pKa to 5.13±0.22, making it approximately 0.42 log units more acidic than its 5-(3-chlorophenyl)pyridin-3-amine isomer (predicted pKa 5.55±0.20) . This quantifiable difference is attributable to the steric and field effects of the ortho-chlorine, which stabilize the conjugated base of the pyridinium cation .

Medicinal Chemistry Pre-formulation Purification

Lower Boiling Point Facilitates Distillation Purification

The predicted boiling point of 5-(2-chlorophenyl)pyridin-3-amine is 396.2±32.0 °C, which is approximately 23 °C lower than the predicted boiling point of its 5-(3-chlorophenyl)pyridin-3-amine isomer (419.0±35.0 °C) . This relative volatility difference arises from reduced intermolecular hydrogen bonding in the ortho-isomer due to steric shielding of the heterocyclic nitrogen by the 2-chlorophenyl group .

Process Chemistry Purification Physical Organic Chemistry

Constrained Scaffold for Kinase Inhibitors

The 3-amino-5-(ortho-chlorophenyl)pyridine scaffold of 5-(2-chlorophenyl)pyridin-3-amine presents the primary amine at a specific vector distinct from the 2-amino-5-(2-chlorophenyl)pyridine (CAS 349483-97-2) or 6-(2-chlorophenyl)pyridin-3-amine (CAS 1119089-76-7) isomers [1]. Multisubstituted pyridin-3-amines bearing aryl groups at the 5-position have been validated as privileged intermediates for generating potent FGFR1/2/3 and multitargeted kinase inhibitors, with SAR studies demonstrating that the 3-amino substitution position is critical for hinge-binding interactions [2]. The ortho-chlorophenyl ring further restricts rotation (one rotatable bond; TPSA 38.91 Ų) , potentially pre-organizing the molecule for transition-state mimetic binding.

Kinase Inhibitors Structure-Activity Relationship Medicinal Chemistry

5-(2-Chlorophenyl)pyridin-3-amine: Application Scenarios


Multitargeted Kinase Inhibitors for NSCLC

In programs focused on developing novel FGFR1/2/3, RET, EGFR, or ALK inhibitors, this compound serves as a direct precursor for generating the 3-amino-5-arylpyridine pharmacophore. The ortho-chlorine contributes to a steric profile that can be exploited during SAR exploration of selectivity pockets. [1]

Cross-Coupling at the Primary Amine

The 3-amine group can be directly functionalized or protected to install amide, sulfonamide, or urea linkages without interference from the ortho-chlorophenyl group. The lower pKa (5.13) of the pyridine nitrogen also allows for controlled chemoselective N-alkylation or N-arylation under mild conditions, in contrast to the meta-chloro isomer.

Physicochemical Profiling of Isomeric Intermediates

When scaling a synthetic route, the lower boiling point (396.2 °C) of this isomer compared to its 3-chloro analog (419.0 °C) can simplify vacuum distillation and reduce thermal degradation, making it a preferred intermediate in kilo-lab or pilot-plant production.

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